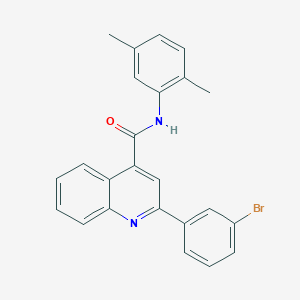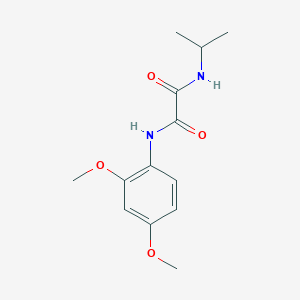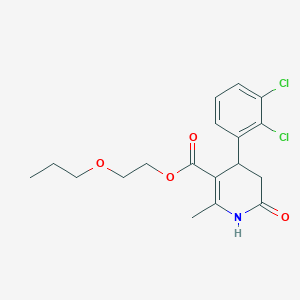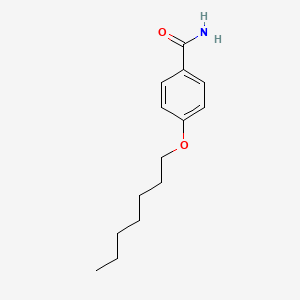![molecular formula C17H17N3O4S B4879258 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4879258.png)
3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as TDM-1, is a potent anticancer drug used for the treatment of HER2-positive metastatic breast cancer. TDM-1 is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a cytotoxic agent that inhibits microtubule polymerization.
Wirkmechanismus
3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exerts its anticancer activity through two mechanisms: HER2 receptor targeting and cytotoxicity. Trastuzumab targets HER2 receptors on the surface of cancer cells, inhibiting their growth and proliferation. DM1, on the other hand, inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis. The non-cleavable linker ensures that DM1 is released only inside the cancer cells, minimizing off-target toxicity.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in HER2-positive breast cancer cells. This compound also inhibits cell migration and invasion, leading to reduced metastasis. In addition, this compound has been shown to modulate immune responses and enhance antitumor immunity. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for lab experiments, including its potency and selectivity for HER2-positive cancer cells, its favorable safety profile, and its ability to overcome resistance to trastuzumab and other cytotoxic agents. However, this compound is a complex and expensive drug that requires specialized facilities and expertise for its synthesis and characterization. In addition, this compound is not suitable for all types of cancer and may have limited efficacy in certain patient populations.
Zukünftige Richtungen
There are several future directions for 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide research, including the development of new linkers and conjugates to enhance its efficacy and safety, the identification of biomarkers for patient selection and monitoring, and the exploration of this compound in combination with other therapies, such as immune checkpoint inhibitors and PARP inhibitors. In addition, there is a need for further research on the mechanisms of resistance to this compound and the development of strategies to overcome resistance. Overall, this compound represents a promising therapeutic option for HER2-positive metastatic breast cancer and holds great potential for further research and development.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the conjugation of trastuzumab and DM1 through a non-cleavable linker. The linker used in this compound is a thioether-based linker that is stable in circulation but releases DM1 upon internalization by HER2-positive cancer cells. The synthesis of this compound is a complex process that involves multiple steps, including the preparation of trastuzumab and DM1, the activation of the linker, and the conjugation of trastuzumab and DM1 through the linker. The final product is purified through chromatography and characterized through various analytical techniques, including mass spectrometry and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied in preclinical and clinical settings for the treatment of HER2-positive metastatic breast cancer. In preclinical studies, this compound has shown superior efficacy and safety compared to trastuzumab and DM1 alone. This compound has also demonstrated activity against trastuzumab-resistant and multidrug-resistant breast cancer cells. In clinical trials, this compound has shown significant improvement in progression-free survival and overall survival compared to other standard-of-care treatments for HER2-positive metastatic breast cancer. This compound has also shown a favorable safety profile, with fewer adverse events compared to other cytotoxic agents.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-20(10-15-18-16(19-24-15)14-5-4-8-25-14)17(21)11-6-7-12(22-2)13(9-11)23-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRNLOJDZHJIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4879208.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)
![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide](/img/structure/B4879244.png)


![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4879266.png)
![methyl 3-({[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4879274.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4879282.png)
![3-(4-fluorophenyl)-2-mercapto-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4879288.png)